molecular formula C22H24N2O4 B6493914 5-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one CAS No. 896807-19-5

5-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one

カタログ番号: B6493914
CAS番号: 896807-19-5
分子量: 380.4 g/mol
InChIキー: DQXBANHXTGPONS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one belongs to the coumarin (chromen-2-one) family, a class of heterocyclic molecules known for diverse pharmacological activities. Its structure features:

  • A 7-methyl substituent, influencing lipophilicity and steric bulk.
  • A 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl} side chain, providing a flexible linker (methyl group) and a para-methoxyphenyl-substituted piperazine moiety, which may modulate receptor interactions (e.g., serotonin receptors) .

特性

IUPAC Name

5-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-15-11-19(25)22-16(13-21(26)28-20(22)12-15)14-23-7-9-24(10-8-23)17-3-5-18(27-2)6-4-17/h3-6,11-13,25H,7-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXBANHXTGPONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one typically involves multiple steps, starting with the formation of the chromen-2-one core. One common approach is the Knoevenagel condensation reaction, where a suitable aldehyde and a phenolic compound are reacted in the presence of a base to form the initial coumarin structure

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, including recrystallization or chromatography, would be employed to ensure the final product meets the required purity standards.

化学反応の分析

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: : The chromen-2-one core can be reduced to form dihydrocoumarins.

  • Substitution: : The piperazine group can undergo nucleophilic substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents and elevated temperatures.

Major Products Formed

  • Oxidation: : Formation of 5-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one-3-carboxylic acid.

  • Reduction: : Formation of 5-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-dihydrochromen-2-one.

  • Substitution: : Formation of various substituted piperazine derivatives.

科学的研究の応用

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, particularly through the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders such as Alzheimer's disease. Studies have shown that it can effectively inhibit AChE with an IC50 value comparable to standard AChE inhibitors, suggesting its potential as a therapeutic agent for cognitive enhancement and neuroprotection.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines, including MCF-7 (breast carcinoma) and HepG2 (hepatocellular carcinoma). The compound has shown significant inhibition of cell proliferation with reported IC50 values in the low micromolar range, indicating its potential as an anticancer drug candidate.

Anti-inflammatory Properties

The compound's structural features suggest it may interact with inflammatory pathways. Preliminary studies indicate that it can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), in activated microglia cells. This suggests potential applications in treating inflammatory diseases or conditions characterized by excessive inflammation.

Case Study 1: Neuroprotective Activity

A study evaluated the neuroprotective effects of the compound on human neuroblastoma SH-SY5Y cells subjected to oxidative stress. The results indicated a significant reduction in cell death and oxidative damage markers, suggesting that the compound could serve as a protective agent against neurodegeneration.

Case Study 2: Anticancer Efficacy

In another study focused on breast cancer cells, treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell growth. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential as a chemotherapeutic agent.

作用機序

The mechanism by which 5-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes involved in inflammatory processes, leading to the inhibition of pro-inflammatory cytokines. Additionally, its antioxidant properties may involve the scavenging of free radicals, reducing oxidative stress in cells.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Chromenone Core

Key Differences:
  • Compound 1 (): 5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one lacks the piperazine side chain but includes a 2-(4-methoxyphenyl) group.
  • Compound 6a (): Features an 8-acetyl-7-(ethoxy-linked piperazine) group. The ethoxy linker increases chain length compared to the methyl linker in the target compound, which may alter binding kinetics .

Piperazine Side Chain Modifications

Substituent Effects on Piperazine:
  • Compound C6 (): Methyl 4-(4-(2-(4-methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate demonstrates that para-methoxyphenyl on piperazine is compatible with aromatic stacking interactions, a feature shared with the target compound .

Linker Variations

  • Propoxy Linkers (): Derivatives like 4e (4-{3-[4-(2-hydroxy-benzyl)piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one) use a three-carbon linker, offering greater conformational flexibility than the methyl linker in the target compound. This may enhance binding to deeper receptor pockets but reduce selectivity .
  • Ethoxy/Pentyloxy Linkers (): Compounds like 1b (pentyloxy linker) and 4e (ethoxy linker) show that longer linkers correlate with moderate 5-HT1A antagonism (EC50 = 527–980 nM), suggesting linker length critically modulates activity .

Table 1: Comparative Analysis of Key Compounds

Compound Name Chromenone Substituents Piperazine Substituent Linker Type Notable Activity/Property Reference
Target Compound 5-hydroxy, 7-methyl 4-methoxyphenyl Methyl N/A (Hypothesized 5-HT1A affinity)
6a (8-Acetyl-7-ethoxy derivative) 8-acetyl, 4-methyl 2-methoxyphenyl Ethoxy Melting point: 157–159°C
1b () 4,7-dimethyl 2-fluorophenyl Pentyloxy 5-HT1A EC50: 980 ± 207 nM
4e () 7-methoxy, 3-phenyl 2-hydroxybenzyl Propoxy Synthesized in 80% yield

SAR Insights:

  • Electron-Donating Groups : The para-methoxy group on the piperazine phenyl ring (target compound) may enhance binding to serotonin receptors compared to electron-withdrawing groups (e.g., chloro in ).
  • Hydroxy vs. Methoxy : The 5-hydroxy group in the target compound could improve solubility and hydrogen-bonding interactions compared to 7-methoxy derivatives ().

生物活性

5-Hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one, often referred to as a coumarin derivative, is a complex organic compound that has garnered attention for its potential pharmacological properties. This compound features a unique structural arrangement, incorporating a chromenone core, a hydroxyl group, and a piperazine moiety, which may contribute to its biological activities.

Structural Characteristics

The molecular formula of this compound is C25H24N4O4C_{25}H_{24}N_{4}O_{4} with a molecular weight of 444.5 g/mol. The structural components include:

  • Chromenone Core : A bicyclic structure that may exhibit various biological activities.
  • Piperazine Moiety : Known for interactions with neurotransmitter receptors, particularly serotonin receptors.
  • Methoxyphenyl Group : May enhance lipophilicity and biological activity.

Antimicrobial Properties

Research has indicated that coumarin derivatives can exhibit antimicrobial activities. For instance, structural analogs have shown effectiveness against various bacterial strains, suggesting that modifications in the piperazine or methoxy groups can influence potency.

CompoundActivityMIC (μM)
5-Hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-oneAntimicrobialTo be determined

Antidepressant Effects

Similar compounds with piperazine structures have demonstrated antidepressant effects through their interaction with serotonin receptors. The presence of the piperazine ring in this compound suggests potential activity in modulating serotonin levels, which could be beneficial in treating mood disorders.

Inhibition of Enzymatic Activity

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO) has been studied extensively. For example, derivatives similar to the target compound have shown varying degrees of inhibition:

CompoundEnzyme TargetIC50 (μM)
Example Compound AAChE1.52
Example Compound BMAO-A6.97

These findings indicate that the structural modifications can significantly affect the inhibitory potency against these enzymes.

Study on Coumarin Derivatives

A study evaluated various coumarin derivatives for their biological activities, including the target compound. The research highlighted the importance of substituents on the piperazine ring, where specific modifications led to enhanced AChE inhibition compared to unmodified derivatives .

Evaluation of Neuroprotective Effects

Another research effort focused on the neuroprotective effects of coumarin derivatives in models of neurodegenerative diseases. The findings suggested that compounds with similar structures could reduce oxidative stress and improve cognitive functions in animal models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one, considering yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the chromen-2-one core. Piperazine derivatives can be introduced via nucleophilic substitution or reductive amination. For example, coupling 4-(4-methoxyphenyl)piperazine with a bromomethyl-chromenone intermediate in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization improves purity. Monitor reaction progress using TLC or LC-MS .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Employ a combination of:

  • ¹H/¹³C NMR : Verify substitution patterns (e.g., methoxy, piperazine, and hydroxyl groups).
  • FT-IR : Confirm carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and hydroxyl (-OH) absorption (~3200–3500 cm⁻¹).
  • HRMS : Validate molecular weight and fragmentation patterns.
  • UV-Vis : Assess chromenone’s π→π* transitions (e.g., λmax ~250–300 nm). Cross-reference with analogs like 7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one for spectral benchmarking .

Q. What in vitro models are appropriate for initial pharmacological screening of this compound?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs. For example:

  • Enzyme inhibition : Use fluorescence-based assays for kinases or proteases, given the piperazine moiety’s affinity for enzyme active sites.
  • Cell viability : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
  • Receptor binding : Radioligand displacement assays for serotonin or dopamine receptors, leveraging the piperazine group’s known interactions .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound, and how can SHELX software be optimized for its refinement?

  • Methodological Answer : Challenges include low crystal quality, twinning, and disorder in the piperazine moiety. Use SHELXL for refinement:

  • Twinning : Apply TWIN/BASF commands for twinned data.
  • Disorder : Model alternative conformations with PART/SUMP restraints.
  • Hydrogen bonding : Use DFIX to constrain O-H···O/N interactions. Validate with R-factor convergence (<5% difference between R₁ and wR₂). High-resolution data (≤1.0 Å) improves accuracy .

Q. How can conflicting biological activity data be resolved when this compound shows varying efficacy across different assay conditions?

  • Methodological Answer : Conduct a systematic analysis:

  • Dose-response curves : Compare EC₅₀/IC₅₀ values across assays.
  • Assay conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%).
  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity or transcriptomics for downstream effects. Replicate findings in ≥3 independent experiments .

Q. What methodological approaches are recommended for assessing the environmental impact and degradation pathways of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework:

  • Abiotic degradation : Study hydrolysis/photolysis in aqueous buffers (pH 4–9) under UV light (λ=254 nm).
  • Biotic degradation : Use soil/water microcosms with LC-MS/MS to track metabolite formation (e.g., demethylation of methoxyphenyl groups).
  • Ecotoxicity : Test acute toxicity in Daphnia magna or algae (OECD 202/201 guidelines) .

Q. How can density functional theory (DFT) calculations be applied to predict the reactivity of this compound’s piperazine and chromenone moieties?

  • Methodological Answer : Use Gaussian or ORCA software:

  • Geometry optimization : B3LYP/6-31G(d) basis set for ground-state structures.
  • Reactivity indices : Calculate Fukui functions to identify nucleophilic/electrophilic sites.
  • Solvent effects : Include PCM (Polarizable Continuum Model) for aqueous or DMSO environments. Compare with experimental data (e.g., NMR chemical shifts) .

Q. What strategies mitigate synthetic byproducts during the alkylation of the piperazine moiety?

  • Methodological Answer :

  • Protecting groups : Temporarily block hydroxyl groups (e.g., TBS protection) to prevent side reactions.
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) for biphasic reactions.
  • Purification : Employ preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate the target compound from regioisomers .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。